molecular formula C41H41ClN6O4 B8199037 5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide

Cat. No.: B8199037
M. Wt: 717.3 g/mol
InChI Key: VNNWQLOUMFCVJD-XIFFEERXSA-N
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Description

S65487, also known as VOB560, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of the apoptotic process, and its overexpression is associated with oncogenesis and chemoresistance in various cancers, including lymphoma and leukemia. S65487 has shown significant therapeutic potential against human lymphoid and myeloid malignancies, particularly in patients resistant to Venetoclax, another BCL-2 inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S65487 involves multiple steps, including the formation of the core structure and subsequent functionalization. The compound is synthesized through a series of reactions, including nucleophilic substitution, cyclization, and amide bond formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of S65487 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

S65487 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of S65487, each with potentially different biological activities and properties .

Scientific Research Applications

S65487 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the BCL-2 protein and its role in apoptosis.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and cancer cell lines.

    Medicine: Explored as a therapeutic agent for treating hematological malignancies, particularly in patients resistant to other BCL-2 inhibitors.

    Industry: Utilized in the development of new anti-cancer drugs and therapeutic strategies .

Mechanism of Action

S65487 exerts its effects by binding to the BH3 hydrophobic groove of the BCL-2 protein. This binding inhibits the anti-apoptotic function of BCL-2, leading to the induction of apoptosis in cancer cells. The compound has shown activity against both wild-type BCL-2 and BCL-2 mutants resistant to Venetoclax. The molecular targets and pathways involved include the intrinsic apoptotic pathway, which is regulated by the BCL-2 family of proteins .

Comparison with Similar Compounds

S65487 is compared with other BCL-2 inhibitors such as Venetoclax and Sonrotoclax (BGB-11417). While Venetoclax is the first approved BCL-2 inhibitor, S65487 has shown activity against Venetoclax-resistant BCL-2 mutants. Sonrotoclax is another potent BCL-2 inhibitor with increased potency against both wild-type and mutant BCL-2. The uniqueness of S65487 lies in its different binding mode and selectivity profile, which makes it effective against a broader range of BCL-2-dependent cancers .

List of Similar Compounds

  • Venetoclax (Venclexta™)
  • Sonrotoclax (BGB-11417)
  • S55746 (a precursor of S65487)

Properties

IUPAC Name

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41ClN6O4/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3/t33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNWQLOUMFCVJD-XIFFEERXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H41ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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